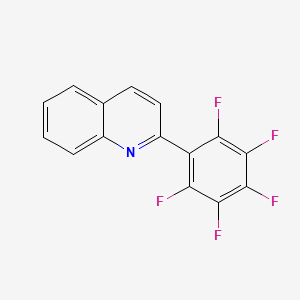

2-(Perfluorophenyl)quinoline

説明

Significance of Quinoline (B57606) Frameworks in Modern Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in various fields of chemistry. numberanalytics.comresearchgate.net Its prevalence is underscored by its presence in a wide array of natural products and synthetic compounds with significant biological and material applications. numberanalytics.comrsc.org In medicinal chemistry, quinoline derivatives have been instrumental in the development of drugs for treating malaria, bacterial infections, and cancer. researchgate.netrsc.orgrsc.org The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. researchgate.netresearchgate.net

Beyond its medicinal applications, the quinoline framework is a valuable component in materials science. numberanalytics.com Its planar structure and electron-rich nature contribute to its use in the synthesis of organic light-emitting diodes (OLEDs), sensors, and catalysts. numberanalytics.com The ability to modify the quinoline core allows for the modulation of its photophysical and electronic properties, making it a versatile building block for advanced materials. numberanalytics.comacs.org

Role of Perfluorophenyl Moieties in Modulating Electronic Structure

The introduction of a perfluorophenyl group, a benzene ring where all hydrogen atoms are replaced by fluorine atoms, profoundly influences the electronic properties of a molecule. mdpi.comresearchgate.net The high electronegativity of fluorine atoms results in a strong electron-withdrawing effect, significantly lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com This modification enhances the electron-accepting ability of the molecule, a crucial characteristic for applications in organic electronics. mdpi.comsemanticscholar.org

Furthermore, the presence of multiple fluorine atoms imparts unique properties such as increased thermal stability, chemical resistance, and hydrophobicity. researchgate.net The perfluorophenyl group can also engage in specific non-covalent interactions, such as π-π stacking and halogen bonding, which can influence the self-assembly and morphology of materials in the solid state. researchgate.netresearchgate.net These characteristics make the perfluorophenyl moiety a powerful tool for designing molecules with tailored electronic and material properties. mdpi.comresearchgate.net

Scope and Research Imperatives of 2-(Perfluorophenyl)quinoline Studies

The study of this compound is driven by the prospect of creating novel materials with enhanced performance for a variety of applications. Research efforts are primarily focused on several key areas:

Synthesis and Functionalization: Developing efficient and versatile synthetic routes to this compound and its derivatives is a fundamental research imperative. researchgate.netnih.govrsc.org This includes exploring different catalytic systems and reaction conditions to achieve high yields and regioselectivity. nih.govacs.org The ability to introduce various substituents onto both the quinoline and perfluorophenyl rings is crucial for fine-tuning the molecule's properties.

Photophysical and Electrochemical Characterization: A thorough understanding of the photophysical and electrochemical properties of this compound is essential for its application in optoelectronic devices. rsc.orgscielo.brbeilstein-journals.org This involves studying its absorption and emission spectra, fluorescence quantum yields, and redox potentials. rsc.orgscielo.br These studies provide insights into the energy levels and charge transfer characteristics of the molecule.

Applications in Materials Science: A major focus of research is to explore the potential of this compound as a building block for advanced materials. mdpi.comresearchgate.net This includes its incorporation into polymers for organic field-effect transistors (OFETs), as an electron acceptor in organic photovoltaics (OPVs), and as an emitter in OLEDs. mdpi.comresearchgate.net The unique combination of the electron-deficient perfluorophenyl group and the electron-donating quinoline moiety makes it a promising candidate for these applications. semanticscholar.orgrsc.org

Detailed Research Findings

Recent research has provided valuable insights into the properties and potential applications of this compound and its derivatives.

A study published in Molecules detailed the synthesis and characterization of perylene (B46583) diimide-quinoline based small molecules. semanticscholar.org The researchers incorporated the this compound moiety to create electron-accepting materials. semanticscholar.org Their findings highlighted that the perfluorophenyl group helps in maintaining low-lying LUMO levels, which is beneficial for electron transport. semanticscholar.org

Another investigation focused on the nucleophilic aromatic substitution of the perfluorophenyl group in a quinoline-based polymer. mdpi.com This work demonstrated the reactivity of the para-fluorine atom, allowing for the post-polymerization modification of the material's properties. mdpi.com This approach offers a versatile method for creating a diverse set of tailor-made polymer semiconductors. mdpi.com

The photophysical properties of quinoline derivatives have also been a subject of intense study. Research has shown that the emission properties of quinolines are sensitive to the solvent polarity. scielo.br Furthermore, the introduction of a perfluorophenyl group has been shown to significantly lower the LUMO levels of quinolines, enhancing their electron-accepting capabilities. rsc.org

The synthesis of fluorinated quinolines has been explored through various methods, including cyclization reactions of fluorinated anilines. researchgate.net These synthetic strategies are crucial for accessing a wider range of this compound derivatives with diverse substitution patterns.

Table 1: Photophysical Properties of Selected Quinoline Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent | Reference |

| Quinoline | 280, 350 | ~400 | - | Ethanol | scielo.br |

| 6-methoxy-2-(4-methoxyphenyl)-4-[4-(octyloxy)phenyl]quinoline | - | - | - | Dichloromethane | scielo.br |

| Trifluoromethylated quinoline-phenol Schiff bases | 250-500 | - | 0.12-0.85 | CHCl3, DMSO, MeOH | beilstein-journals.org |

| This compound Derivative (FQ) | 368 (shoulder) | 401 | - | Benzonitrile | rsc.org |

Table 2: Electrochemical Properties of Selected Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Method | Reference |

| C59N-FQ | -6.37 | -3.81 | 2.56 | Cyclic Voltammetry | rsc.org |

| Perylene Diimide-Quinoline Hybrids | - | Low-lying | - | Cyclic Voltammetry | semanticscholar.org |

Structure

3D Structure

特性

分子式 |

C15H6F5N |

|---|---|

分子量 |

295.21 g/mol |

IUPAC名 |

2-(2,3,4,5,6-pentafluorophenyl)quinoline |

InChI |

InChI=1S/C15H6F5N/c16-11-10(12(17)14(19)15(20)13(11)18)9-6-5-7-3-1-2-4-8(7)21-9/h1-6H |

InChIキー |

LZHXODBNGVUKGM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F |

製品の起源 |

United States |

Synthetic Methodologies for 2 Perfluorophenyl Quinoline and Derivatives

Direct Synthetic Approaches

Direct approaches to the 2-(perfluorophenyl)quinoline core and its subsequent functionalization are dominated by transition-metal-catalyzed cross-coupling reactions and the inherent reactivity of the perfluorophenyl group.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone for the formation of carbon-carbon bonds, and its application in quinoline (B57606) chemistry is well-established. nih.gov These methods offer efficient and selective pathways to link aryl groups, such as the perfluorophenyl moiety, to the quinoline heterocycle. mdpi.com The general catalytic cycle for these reactions typically involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, represents a powerful tool for C-C bond formation. mdpi-res.com While direct synthesis of this compound via a Heck reaction between a quinoline and a perfluorophenyl-alkene is less common, the Heck reaction is effectively used to functionalize the pre-formed this compound scaffold. This demonstrates the compatibility of the quinoline and perfluorophenyl moieties with Heck reaction conditions.

For instance, 6-bromo-(2-perfluorophenyl)-4-phenyl-quinoline has been successfully coupled with styryl-functionalized perylene (B46583) diimides (PDI). mdpi.comsemanticscholar.org This C-C coupling reaction is typically carried out in dimethylformamide (DMF) using palladium(II) acetate (B1210297) as the catalyst and triethylamine (B128534) as a base to scavenge the proton generated during the reaction. mdpi.comsemanticscholar.org This strategy connects the electron-withdrawing quinoline unit to other functional molecules through a conjugated styryl bridge. mdpi.com

Table 1: Example of Heck Coupling on a this compound Scaffold

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Application | Reference(s) |

|---|

The Suzuki–Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds. researchgate.net The reaction typically joins an organoboron compound (like a boronic acid) with an organohalide. libretexts.org This method is highly efficient for the synthesis of this compound.

The primary strategy involves the coupling of a 2-chloroquinoline (B121035) with a perfluorophenylboronic acid derivative. This reaction benefits from the high reactivity of the 2-position in quinolines and the commercial availability of various boronic acids. Highly efficient Suzuki couplings of chloropyridines and chloroquinolines with arylboronic acids have been achieved in water/n-butanol solvent mixtures using very low catalyst loadings (0.005-0.05 mol %) of a palladium-phosphine catalyst at 100 °C. nih.gov The use of electron-rich and sterically demanding phosphine (B1218219) ligands is key to the high activity of the catalyst system. nih.gov This approach provides a direct and high-yielding route to the target compound.

Table 2: Generalized Suzuki–Miyaura Coupling for 2-Arylquinoline Synthesis

| Quinoline Substrate | Boron Reagent | Catalyst System | Base | Solvent | Key Feature | Reference(s) |

|---|

Direct C-H arylation has emerged as an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net For quinolines, this strategy often employs quinoline N-oxides, where the N-oxide group acts as a directing group to guide the metal catalyst to a specific C-H bond. mdpi.com

The palladium-catalyzed C-H arylation of quinoline N-oxide with aryl halides typically shows high selectivity for the C2 position. mdpi.comacs.org This C2 selectivity is attributed to the formation of a stable palladacycle intermediate involving the N-oxide oxygen and the C2-carbon. However, methods have also been developed that achieve high selectivity for the C8 position by carefully tuning the reaction conditions, highlighting the precise control possible with this methodology. acs.orgnih.gov To synthesize this compound, a C2-selective arylation would be employed, likely using an iodo-perfluorobenzene as the coupling partner. The reaction is often carried out in the presence of a palladium catalyst like Pd(OAc)₂ and various additives. mdpi.com Following the arylation, the N-oxide can be removed via deoxygenation to yield the final 2-arylquinoline product. nih.gov

Table 3: Palladium-Catalyzed C-H Arylation of Quinoline N-Oxide

| Substrate | Arylating Agent | Catalyst | Directing Group | Typical Site of Functionalization | Key Advantage | Reference(s) |

|---|

Nucleophilic Aromatic Substitution (SNAr) on Perfluorophenyl Quinoline Scaffolds

The pentafluorophenyl group is highly electron-deficient due to the strong inductive effect of the five fluorine atoms, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). dntb.gov.ua In this reaction, a nucleophile attacks the fluorinated ring and displaces a fluoride (B91410) ion, typically the one at the para-position, which is most activated. mdpi.com This reaction provides a powerful method for modifying the this compound scaffold after its initial synthesis. dntb.gov.uaresearchgate.net

A significant application of the SNAr reaction on this scaffold is in the post-polymerization modification of polymers containing this compound units. dntb.gov.uaresearchgate.net This strategy allows for the creation of complex functional polymers that might be difficult to synthesize directly from their corresponding monomers. rsc.org

In a notable study, a homopolymer, poly(vinyl-phenyl-(2-perfluorophenyl)–4–phenylquinoline), was synthesized. mdpi.com This polymer was then treated with a nucleophile, a phenol-functionalized perylene diimide (PhOH-di-EH-PDI), in the presence of a base. dntb.gov.uamdpi.com The SNAr reaction occurred selectively at the para-fluorine position of the perfluorophenyl ring, grafting the PDI units onto the polymer backbone. dntb.gov.uaresearchgate.net This modification was confirmed and quantified using ¹H and ¹⁹F NMR spectroscopy. mdpi.com This approach allows for the partial or full modification of the polymer, enabling the tuning of its optoelectronic and morphological properties for applications in organic electronics. dntb.gov.uamdpi.com

Table 4: Post-Polymerization Modification via SNAr

| Polymer Backbone | Nucleophile | Base | Solvent | Reaction Type | Outcome | Reference(s) |

|---|

Electrophilic Cyclization Strategies for Quinolines with Fluorinated Precursors

Electrophilic cyclization of functionalized alkynes is a powerful method for the construction of heterocyclic rings. nih.gov In the synthesis of fluorinated quinolines, this strategy typically involves the cyclization of an N-aryl alkyne bearing a perfluoroalkyl or perfluorophenyl group.

One prominent example is the synthesis of highly substituted 2-perfluoroalkyl-3-iodoquinolines through the electrophilic iodocyclization of N-aryl perfluoroalkylated propargyl amines or imines. mdpi.comsynarchive.com This reaction proceeds by treating the perfluoroalkyl-substituted propargyl precursor with an iodine source, such as iodine monochloride (ICl) or iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN). The electrophilic iodine species activates the alkyne, prompting a 6-endo-dig cyclization through nucleophilic attack by the aniline (B41778) nitrogen. Subsequent aromatization leads to the formation of the quinoline ring. A plausible mechanism involves the formation of an iodonium (B1229267) intermediate from the alkyne, which is then attacked by the nitrogen of the aniline ring. mdpi.com

The versatility of this method allows for the synthesis of a range of substituted quinolines. For instance, the reaction of N-(2-alkynyl)anilines with various electrophiles like I₂, Br₂, and PhSeBr affords the corresponding 3-substituted quinolines in moderate to good yields. nih.gov

| Precursor | Electrophile | Product | Yield (%) | Reference |

| N-Aryl perfluoroalkyl propargyl imine | I₂-CAN | 2-Perfluoroalkyl-3-iodoquinoline | Good | synarchive.com |

| N-Aryl perfluoroalkyl propargyl amine | ICl | 2-Perfluoroalkyl-3-iodoquinoline | Good | synarchive.com |

| N-(3-Phenyl-2-propynyl)aniline | I₂ | 3-Iodo-4-phenylquinoline | 85 | orgsyn.org |

| N-(3-Phenyl-2-propynyl)aniline | ICl | 3-Iodo-4-phenylquinoline | 92 | orgsyn.org |

General Principles and Adaptations for Fluorinated Quinoline Synthesis

Skraup-Type Reactions with Fluorinated Components

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgacs.orguniroma1.it The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. wordpress.com

This method can be adapted for the synthesis of fluorinated quinolines by using a fluorinated aniline as the starting material. For example, the reaction of 2-amino-5-fluorophenol (B134415) with glycerol under Skraup conditions has been attempted for the synthesis of fluorinated hydroxyquinolines. wikipedia.org However, these reactions can sometimes lead to low yields and difficult purification due to the harsh reaction conditions and the formation of tarry by-products. wikipedia.org The use of m-substituted anilines can also lead to mixtures of 5- and 7-substituted quinolines. researchgate.net

| Aniline Derivative | Reagents | Product | Yield (%) | Reference |

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Quinoline | ~50 | google.com |

| 2-Amino-5-fluorophenol | Glycerol, H₂SO₄, Sodium 3-nitrobenzenesulfonate | 6-Fluoro-8-hydroxyquinoline | 4 | wikipedia.org |

Friedlander-Type Condensations

The Friedlander synthesis is a versatile method for producing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction can be catalyzed by either acids or bases. slideshare.net

For the synthesis of this compound and its derivatives, a fluorinated 2-aminoaryl ketone can be reacted with a suitable carbonyl compound. The use of various catalysts, including Lewis acids like bismuth triflate and solid acid catalysts such as montmorillonite (B579905) K-10, has been shown to improve the efficiency and yield of the Friedlander condensation for a range of substituted quinolines. rsc.orgwikipedia.org The development of polymer-supported Friedlander synthesis has also been explored to facilitate catalyst recovery and product purification. tubitak.gov.tr

| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Product | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ | 2-Methyl-4-phenylquinoline-3-carboxylate | High | rsc.org |

| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | Substituted quinoline | 95 | uniroma1.it |

Doebner-Miller and Related Condensations

The Doebner-Miller reaction is a variation of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst to form a quinoline. synarchive.comresearchgate.netwikipedia.org This method avoids the use of glycerol and often provides better yields and cleaner reactions than the traditional Skraup synthesis. acs.org The reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. researchgate.net

The use of fluorinated anilines or fluorinated α,β-unsaturated carbonyl compounds can lead to the formation of fluorinated quinolines. For instance, the condensation of anilines with α,β-unsaturated trifluoromethyl ketones has been reported to yield 2-trifluoromethyl quinolines. wordpress.com The reaction mechanism is a subject of debate but is thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. researchgate.net

| Aniline | α,β-Unsaturated Carbonyl | Catalyst | Product | Reference |

| Aniline | Crotonaldehyde | HCl | 2-Methylquinoline | acs.org |

| Aniline | α,β-Unsaturated trifluoromethyl ketone | Trichloroacetic acid | 2-Trifluoromethyl quinoline | wordpress.com |

Catalytic Cyclization Methods for Trifluoromethylquinolines

Catalytic methods for the synthesis of trifluoromethylquinolines have gained significant attention due to the importance of these compounds in medicinal chemistry. These methods often involve the cyclization of precursors containing a trifluoromethyl group.

A variety of catalytic systems have been developed, including those based on rhodium, palladium, gold, and copper. For example, Rh(I) complexes can catalyze the coupling cyclization of N-aryl trifluoroacetimidoyl chlorides with alkynes to give 2-trifluoromethylated quinolines. capes.gov.br Palladium-catalyzed cyclization of propargylamines has also been shown to produce a range of functionalized quinolines, including those with trifluoromethyl groups. mdpi.com Gold-catalyzed cyclization of trifluoromethylated propargylamines is another efficient route to 2-trifluoromethyl quinolines. mdpi.com More recently, copper-catalyzed radical-triggered cyclization of o-alkenyl aromatic isocyanides has been developed for the synthesis of 4-cyano-2-trifluoromethylquinolines. researchgate.net

| Precursor | Catalyst | Product | Yield (%) | Reference |

| N-Aryl trifluoroacetimidoyl chloride and alkyne | Rh(I) complex | 2-Trifluoromethylquinoline | Good | capes.gov.br |

| Trifluoromethylated propargylamine | Au catalyst | 2-Trifluoromethylquinoline | Good | mdpi.com |

| o-Alkenyl aromatic isocyanide and Togni reagent | CuCl/Phen | 4-Cyano-2-trifluoromethylquinoline | Up to 93 | researchgate.net |

| Propargylamine with trifluoromethyl group | Pd(OAc)₂ | 2-Substituted-quinoline | Moderate to good | mdpi.com |

Mechanochemical Synthetic Routes for Quinoline Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to conventional solvent-based synthesis. irb.hr This approach often leads to higher yields, shorter reaction times, and reduced solvent waste. beilstein-journals.org While a direct mechanochemical synthesis for this compound is not extensively documented, plausible routes can be inferred from established mechanochemical syntheses of analogous quinoline derivatives.

One potential approach involves a mechanochemical cross-coupling reaction. For instance, the mechanochemical Suzuki-Miyaura coupling has been successfully employed for the synthesis of 4-substituted quinolines. rsc.org A similar strategy could be envisioned for the synthesis of this compound, potentially starting from 2-haloquinoline and a perfluorophenylboron reagent under ball-milling conditions.

Another relevant mechanochemical method is the Minisci C-H alkylation, which has been used in the total mechanosynthesis of a complex quinoline derivative. rsc.org This radical-based C-H functionalization could theoretically be adapted to introduce a perfluorophenyl group onto the quinoline core. Furthermore, the mechanochemical synthesis of 2-arylquinoxalines has been achieved using aryldiazonium salts, suggesting that similar radical-based arylations could be applicable to the quinoline system. researchgate.net

The table below summarizes key findings from related mechanochemical syntheses of quinoline derivatives, which could inform the development of a specific route for this compound.

| Reaction Type | Reactants | Conditions | Key Findings | Reference |

| Suzuki-Miyaura Coupling | 4-bromoquinoline, 4-fluorophenylboric acid | Ball-milling | Generation of 4-(4-fluorophenyl)quinoline (B8240804) intermediate. | rsc.org |

| Minisci C-H Alkylation | 4-(4-fluorophenyl)quinoline, bromocyclopropane | Ball-milling, Mg, Na2SO4 | C-H alkylation at the 2-position of the quinoline ring. | rsc.org |

| Oxidative Annulation | Anilines, Alkynes | Iodine-mediated, solvent-free | Synthesis of multi-substituted quinolines in high yields. | |

| C-N Coupling | 2-aminobenzamides, aldehydes | DDQ, ball-milling | Synthesis of substituted quinazolin-4(3H)-ones. | beilstein-journals.org |

These examples highlight the versatility of mechanochemistry in constructing complex heterocyclic systems and provide a strong basis for developing a solvent-free synthesis of this compound.

Structural Confirmation Techniques for Synthesized this compound Derivatives

The unambiguous structural elucidation of synthesized compounds is crucial. For this compound and its derivatives, a combination of spectroscopic and crystallographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural analysis.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic protons of the quinoline and any non-fluorinated substituents can be assigned based on their chemical shifts and coupling constants. mdpi.comnih.gov

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, including the quaternary carbons, are indicative of their chemical environment. mdpi.comnih.gov

¹⁹F NMR: This is particularly important for fluorinated compounds like this compound. It provides direct information about the fluorine atoms on the perfluorophenyl ring, including their number and relative positions. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition. researchgate.net Techniques like Electrospray Ionization (ESI-MS) are commonly used for these analyses. nih.gov

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline sample. researchgate.net It allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgmdpi.com For example, X-ray diffraction studies on related perfluorophenyl-substituted bipyridines have provided detailed insights into their molecular geometry. researchgate.net

The following table summarizes the key analytical techniques and the type of information they provide for the structural confirmation of this compound derivatives.

| Technique | Information Obtained | Example Application | Reference |

| ¹H NMR | Chemical environment and connectivity of protons. | Assigning aromatic protons on the quinoline ring. | mdpi.comnih.gov |

| ¹³C NMR | Carbon framework of the molecule. | Identifying quinoline and perfluorophenyl carbon signals. | mdpi.comnih.gov |

| ¹⁹F NMR | Number and environment of fluorine atoms. | Confirming the pentafluorophenyl substituent. | acs.org |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Verifying the molecular formula of the synthesized compound. | researchgate.net |

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, and angles. | Unambiguous confirmation of the overall structure and stereochemistry. | researchgate.netmdpi.com |

Theoretical and Computational Investigations of 2 Perfluorophenyl Quinoline

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations are a cornerstone for examining the electronic characteristics of molecules like 2-(perfluorophenyl)quinoline. These methods allow for a detailed analysis of the molecule's geometry, molecular orbitals, and energy levels.

Geometry Optimization and Conformational Analysis

Table 1: Representative Calculated Geometric Parameters for Aromatic Systems This table presents typical bond lengths and angles for quinoline (B57606) and fluorobenzene (B45895) systems as a reference, as specific optimized geometry data for isolated this compound is not available in the provided search results.

| Parameter | Typical Value (Å or °) | System |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.42 | Quinoline/Benzene (B151609) |

| C-N (quinoline) | ~1.37 | Quinoline |

| C-F | ~1.35 | Fluorobenzene |

| C-C-C (angle) | ~120 | Quinoline/Benzene |

| C-N-C (angle) | ~117 | Quinoline |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's electron-donating capacity. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting ability.

In this compound, the presence of the electron-withdrawing perfluorophenyl group is expected to significantly influence the energy levels of the frontier orbitals. Computational studies on quinoline itself show a HOMO energy of approximately -6.646 eV and a LUMO energy of -1.816 eV. scirp.org The introduction of the perfluorophenyl group is anticipated to lower both the HOMO and LUMO energy levels due to its strong inductive effect. This effect is particularly pronounced on the LUMO, making the molecule a better electron acceptor. Research on related compounds, such as those combining perfluorophenyl quinoline with other moieties, supports the notion that the perfluorophenyl group effectively lowers LUMO levels. rsc.org

Energy Gap Determination from Computational Models

The energy gap (Egap) between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For the parent quinoline molecule, the calculated HOMO-LUMO energy gap is approximately 4.83 eV. scirp.org For this compound, the energy gap is expected to be different. While the perfluorophenyl group lowers both frontier orbitals, the effect on the LUMO is generally more significant. This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted quinoline, suggesting increased reactivity and potential for use in electronic materials where smaller band gaps are desirable. Studies on derivatives have shown that the incorporation of a perfluorophenyl group onto a quinoline core is a strategy to modulate and lower the energy gap. rsc.org

Table 2: Calculated Frontier Orbital Energies and Energy Gap for Quinoline This data is for the unsubstituted quinoline molecule and serves as a baseline for understanding the effects of perfluorophenyl substitution.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 scirp.org |

| LUMO | -1.816 scirp.org |

| Energy Gap (Egap) | 4.83 scirp.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a computational method used to investigate the electronic excited states of molecules. It allows for the calculation of absorption spectra, providing information on the energies and characteristics of electronic transitions. For this compound, TD-DFT calculations can predict the absorption wavelengths (λmax) and the nature of the transitions, such as whether they are localized on the quinoline or perfluorophenyl fragments or involve charge transfer between them.

While specific TD-DFT studies on isolated this compound are not detailed in the provided search results, general principles suggest that the lowest energy electronic transitions would likely be π-π* transitions within the quinoline and perfluorophenyl rings. The strong electron-withdrawing nature of the perfluorophenyl group could also lead to intramolecular charge transfer (ICT) states, where electron density moves from the quinoline moiety (donor) to the perfluorophenyl moiety (acceptor) upon photoexcitation. Such ICT character is often desirable in materials for optoelectronic applications.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states.

Analysis of Transition States and Energy Barriers

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution on the perfluorophenyl ring, computational studies can be employed to model the reaction pathway. For instance, the reaction with a nucleophile would proceed through a Meisenheimer-like intermediate. DFT calculations can be used to determine the geometry and energy of this intermediate and the transition states leading to and from it.

While specific computational studies on the reaction mechanisms of isolated this compound were not found, research on related systems, such as the palladium-catalyzed arylation of quinoline N-oxides, demonstrates the power of DFT in elucidating complex reaction pathways, including the identification of rate-determining steps and the influence of solvents and ligands. acs.org Such computational approaches could be readily applied to understand the reactivity of this compound in various chemical transformations.

Regioselectivity Prediction and Validation

The regioselectivity of chemical reactions involving this compound is a critical aspect that governs the formation of specific isomers. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the most likely sites of reaction for both nucleophilic aromatic substitution (SNAr) on the perfluorophenyl ring and C-H functionalization on the quinoline core.

For nucleophilic aromatic substitution (SNAr) , the perfluorophenyl group is highly activated towards attack by nucleophiles due to the strong electron-withdrawing nature of the fluorine atoms. The regioselectivity of these reactions is primarily dictated by the stability of the intermediate Meisenheimer complex or the energy of the transition state. researchgate.netnih.govdiva-portal.org In perfluoroaromatic compounds, nucleophilic attack generally occurs at the carbon atom that leads to the most stable anionic intermediate. For the perfluorophenyl ring in this compound, the para-position (C-4') is the most favorable site for nucleophilic attack. This preference is attributed to the ability of the quinoline substituent to stabilize the negative charge that develops during the formation of the intermediate complex, and it is a well-established principle in the SNAr of polyfluoroaromatic compounds. mdpi.commdpi.com DFT calculations on similar polyfluoroaromatic systems consistently show that the activation energy for substitution at the para position is lower than at the ortho or meta positions. mdpi.comrsc.org The steric hindrance from the adjacent quinoline ring also disfavors attack at the ortho positions (C-2' and C-6'). mdpi.com

For C-H functionalization , the quinoline ring offers several potential sites for reaction. The regioselectivity is influenced by the electronic properties of the quinoline system and the nature of the catalyst and reactants. mdpi.com DFT studies on the palladium-catalyzed C-H functionalization of quinoline N-oxides have shown that the C8 position can be favored due to its higher nucleophilicity compared to the C2 position. acs.org In the case of this compound, the electron-withdrawing perfluorophenyl group at the C2 position deactivates this position towards electrophilic attack, making other positions on the carbocyclic ring of the quinoline more susceptible to functionalization. Computational models predict that C-H activation is more likely to occur at positions on the benzo-fused portion of the quinoline ring, such as C5 or C8, depending on the specific reaction conditions and directing groups used. acs.orgrsc.org

The table below summarizes the predicted regioselectivity for different types of reactions on this compound based on computational models.

Intermolecular Interactions and Supramolecular Assembly Prediction

The presence of both a hydrogen-bonding acceptor (the quinoline nitrogen) and a highly fluorinated aromatic ring gives this compound a rich potential for forming ordered supramolecular structures through a variety of non-covalent interactions. Computational modeling is instrumental in predicting and understanding these interactions.

π-π Stacking and Hydrogen Bonding

The electron-deficient nature of the perfluorophenyl ring and the relatively electron-rich character of the quinoline ring create an ideal scenario for strong aryl-perfluoroaryl π-π stacking interactions. nih.gov These interactions are a result of complementary electrostatic potentials, where the negative electrostatic potential above the center of the quinoline ring interacts favorably with the positive electrostatic potential of the perfluorophenyl ring. researchgate.net Computational studies have shown that these interactions can be significantly stronger than typical π-π stacking between two phenyl rings, with interaction energies that can exceed -5 kcal/mol. acs.org The geometry of these stacks is often a slipped-parallel or face-to-face arrangement, with interplanar distances typically in the range of 3.3 to 3.8 Å. researchgate.netmostwiedzy.pl

The table below presents typical interaction parameters for these non-covalent forces as determined from computational and experimental studies on similar molecular systems.

Host-Guest Interaction Modeling

The unique electronic and structural features of this compound make it an interesting candidate for host-guest chemistry. Computational modeling can be employed to predict the binding affinity and geometry of complexes formed between this molecule (as either a host or a guest) and other chemical species. aip.orgbham.ac.uk

When acting as a guest, the perfluorophenylquinoline moiety can be encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a cucurbituril. acs.org The binding in these systems is often driven by a combination of hydrophobic interactions and the aforementioned aryl-perfluoroaryl stacking and hydrogen bonding. nih.govacs.org DFT and molecular dynamics simulations can be used to calculate the binding free energy of these host-guest complexes, providing a quantitative measure of their stability. nih.govverachem.com For instance, the binding of a perfluorophenyl group to an electron-rich aromatic surface within a host cavity can be significantly enhanced compared to interactions in free solution. acs.org

Conversely, derivatives of this compound can be designed to act as hosts for smaller guest molecules. The combination of a rigid quinoline backbone and the interactive perfluorophenyl group can create a well-defined binding pocket. Modeling can help in the rational design of such hosts by predicting which guests will bind most strongly and with what geometry.

The table below provides examples of computationally modeled host-guest systems involving perfluorinated aromatic compounds, illustrating the strength of these interactions.

Electronic and Optoelectronic Properties of 2 Perfluorophenyl Quinoline Systems

Spectroscopic Characterization of Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of 2-(perfluorophenyl)quinoline systems is characterized by distinct absorption bands corresponding to electronic transitions within the molecule. The perfluorophenyl quinoline (B57606) moiety typically exhibits a characteristic absorption peak in the UV region. For instance, in derivatives where this unit is incorporated, a prominent absorption maximum appears around 330 nm. mdpi.commdpi.com This absorption is attributed to π-π* transitions within the conjugated aromatic system.

| Compound/System | Solvent | Absorption Maximum (λmax) | Reference |

| Perfluorophenyl quinoline unit in polymers | o-Dichlorobenzene | 330 nm | mdpi.commdpi.com |

| 6-(4-hydroxylphenyl)-(2-perfluorophenyl)-4-phenyl-quinoline (FQ) dyad | Toluene | ~368 nm (shoulder) | rsc.org |

| Ether-based PDI-quinoline molecules | Not specified | 330 nm | mdpi.com |

Photoluminescence and Fluorescence Emission Studies

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of molecules upon photoexcitation. For polymers containing the this compound unit, such as PPh5FQ, an emission maximum is observed at 430 nm. mdpi.com The introduction of the perfluorophenyl group is a key feature for designing molecules with specific electronic properties, as it helps maintain low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels, which is beneficial for electron-accepting materials. mdpi.com

In a dyad structure where a this compound derivative (FQ) is covalently linked to an azafullerene cage (C59N), a significant phenomenon is observed. rsc.org Upon photoexcitation at wavelengths where the FQ unit shows maximum absorbance (320 and 340 nm), there is a quantitative quenching of the FQ emission band, which is centered at 401 nm. rsc.org This quenching indicates an efficient intramolecular process, such as energy or electron transfer, from the excited quinoline donor to the azafullerene acceptor. rsc.org

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. omlc.org For derivatives of perfluorophenyl compounds, fluorescence quantum yields can reach up to 33%. grafiati.com While specific quantum yield values for the parent this compound are not extensively detailed in the provided context, studies on related water-soluble copolymers incorporating a 6-(4-vinylphenyl)-2-pentafluorophenyl-quinoline monomer have been conducted to determine their fluorescence quantum yields. amazonaws.comresearchgate.net The quantum yield can be influenced by various factors, including the solvent, temperature, and concentration of the molecule. omlc.org

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts in wavelength with a change in the polarity of the solvent. wikipedia.orgnih.gov This effect arises from differential solvation of the molecule's ground and excited states. nih.govmdpi.com A significant shift in the emission maximum upon changing solvent polarity often suggests the formation of an intramolecular charge transfer (ICT) state in the excited state. acs.org In an ICT state, there is a spatial separation of charge within the molecule upon excitation.

While specific studies focusing solely on the solvatochromism of this compound are not detailed, related push-pull quinazoline (B50416) derivatives exhibit strong emission solvatochromism. acs.org This suggests that the quinoline core, when substituted with electron-donating and electron-withdrawing groups, can facilitate the formation of ICT states. The this compound system, with the electron-withdrawing perfluorophenyl group, has the structural prerequisites for such behavior, which could be modulated by introducing electron-donating groups elsewhere on the quinoline ring.

Electrochemical Characterization

Electrochemical methods are vital for determining the redox properties and energy levels (HOMO and LUMO) of molecules, which are crucial for their application in electronic devices.

Cyclic Voltammetry (CV) for Redox Potentials

Cyclic voltammetry (CV) is a widely used technique to investigate the electrochemical behavior of compounds. For derivatives of this compound, CV measurements provide valuable information about their reduction potentials and energy level alignments. rsc.orgmdpi.com

In a study of a vinyl-functionalized derivative, vinyl-Ph5FQPhO-diEH-PDI, the first reduction onset was determined to be -0.50 V, leading to a calculated LUMO level of -4.15 eV. mdpi.com When this quinoline derivative is part of a copolymer with unsubstituted quinoline groups, the material exhibits the combined reduction peaks of both quinoline and the attached perylene (B46583) diimide (PDI), with a first reduction onset at -0.85 V and a LUMO level of -3.81 eV. mdpi.com For a homopolymer containing PDI and perfluorophenyl quinoline, two distinct reduction peaks are observed: one at an onset of -0.50 V, attributed to the PDI's reduction, and a second at -1.00 V, attributed to the perfluorophenyl quinoline moiety. mdpi.com

In an azafullerene-quinoline dyad (C59N-FQ), the system acts as an electron donor-acceptor pair, with the quinoline derivative (FQ) as the donor and the azafullerene (C59N) as the acceptor. rsc.org The HOMO and LUMO energy levels for this dyad were calculated from the observed first oxidation (E¹ox) and first reduction (E¹red) potentials to be -6.37 eV and -3.81 eV, respectively. rsc.org

| Compound/System | Reduction Onset (V) | LUMO (eV) | HOMO (eV) | Reference |

| [Ph5FQPhO-diEH-PDI] homopolymer | -0.50 (PDI), -1.00 (Quinoline) | -4.15 | -6.21 | mdpi.com |

| [Ph5FQPhO-diEH-PDI]-[Ph5FQ] copolymer | -0.85 | -3.81 | -5.87 | mdpi.com |

| C59N-FQ dyad | - | -3.81 | -6.37 | rsc.org |

| Vinyl-Ph5FQPhO-diEH-PDI monomer | -0.50 | -4.15 | -6.19 | mdpi.com |

Determination of HOMO and LUMO Energy Levels from Electrochemistry

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconducting materials. By measuring the oxidation and reduction potentials of a compound, its ability to lose or gain an electron can be quantified, which directly correlates to the HOMO and LUMO energy levels, respectively.

In a typical CV experiment, the onset of the first reduction peak is used to calculate the LUMO energy level. mdpi.com For instance, in a study of a copolymer incorporating perfluorophenyl quinoline and perylene diimide (PDI), the reduction onset potentials were utilized to determine the LUMO levels. mdpi.com The HOMO energy levels can then be estimated from the LUMO level and the optical band gap (Egopt), which is often determined from the onset of the absorption spectrum. mdpi.com

Research on various functionalized this compound systems has provided valuable data on their electrochemical properties. For example, the electrochemical properties of polymers and copolymers containing 6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline have been investigated. In one such study, the LUMO level of a monomer, vinyl-Ph5FQPhO-diEH-PDI, was calculated to be -4.15 eV based on its first reduction onset of -0.50 V. mdpi.com For the corresponding homopolymer, two reduction peaks were observed, attributed to the PDI and perfluorophenyl quinoline moieties, respectively. mdpi.com

The table below summarizes the electrochemical properties and calculated HOMO/LUMO energy levels for a selection of this compound-based materials from the literature.

Table 1: Electrochemical Properties and Frontier Orbital Energy Levels of this compound Derivatives

| Compound | Reduction Onset (V) | LUMO (eV) | Optical Band Gap (Egopt) (eV) | HOMO (eV) | Reference |

|---|---|---|---|---|---|

| vinyl-Ph5FQPhO-diEH-PDI | -0.50 | -4.15 | - | - | mdpi.com |

| [Ph5FQPhO-diEH-PDI] | -0.50 (PDI), -1.00 (Quinoline) | - | - | - | mdpi.com |

Note: The HOMO levels were not explicitly provided in this specific reference for all compounds and would require the optical band gap for calculation.

Influence of Perfluorophenyl Group on Electronic and Optoelectronic Characteristics

The introduction of a perfluorophenyl group at the 2-position of the quinoline ring has a pronounced and predictable effect on the electronic and optoelectronic properties of the resulting molecule. The high electronegativity of the fluorine atoms makes the perfluorophenyl group a potent electron-withdrawing moiety. mdpi.comrsc.org This has several key consequences:

Lowering of LUMO Energy Levels: A primary and well-documented effect of the perfluorophenyl group is the significant lowering of the LUMO energy level. rsc.orgcambridge.org This enhanced electron-accepting character is a direct result of the inductive effect of the fluorine atoms. Materials with low-lying LUMO levels are desirable for applications as n-type semiconductors and electron acceptors in organic solar cells. mdpi.com

Modulation of the Energy Gap: By lowering the LUMO energy, the perfluorophenyl group can effectively reduce the HOMO-LUMO energy gap of the quinoline system. rsc.org This allows for the tuning of the material's absorption and emission properties, potentially shifting them to longer wavelengths.

Improved Stability and Solubility: Beyond the electronic effects, the perfluorophenyl group can also impart beneficial physical properties. It has been noted that this group can afford good solubility and stability to the final products. mdpi.com

Enhanced Electron Transport: Quinolines themselves are known for their electron-accepting character and good electron transport characteristics. mdpi.com The addition of the perfluorophenyl group further enhances these properties, making these systems promising for various electronic applications.

In a study evaluating perfluorophenyl functionalized quinolines, it was observed that the combination of XPS and UPS analyses showed an increase in the absolute energy value of the HOMO level with an increasing amount of surface fluorine atoms. rsc.org Furthermore, hybridization of these small molecules with carbon nanostructures was found to decrease the material's energy gap and increase the absolute energy value of the LUMO level. rsc.org

The influence of the perfluorophenyl group is also evident when comparing copolymers. A copolymer containing both unsubstituted and PDI-substituted perfluorophenyl quinoline units ([Ph5FQPhO-diEH-PDI]-[Ph5FQ]) exhibited a LUMO level of -3.81 eV. mdpi.com This value is higher (less negative) than that of a related PDI-containing monomer, which is attributed to the weaker electron-accepting character of the free perfluorophenyl quinoline group compared to the PDI unit. mdpi.com This demonstrates the tunability of the electronic properties by adjusting the chemical structure.

The strategic incorporation of the perfluorophenyl group is, therefore, a key design element in the development of novel quinoline-based materials for organic electronics, offering a reliable method to tailor their fundamental electronic properties for specific applications.

Coordination Chemistry and Ligand Design Incorporating 2 Perfluorophenyl Quinoline

Supramolecular Assemblies and Host-Guest Chemistry

The unique electronic and structural characteristics of 2-(perfluorophenyl)quinoline, arising from the electron-withdrawing nature of the perfluorophenyl group and the coordinating ability of the quinoline (B57606) nitrogen, make it a valuable component in the design of supramolecular assemblies and host-guest systems. These non-covalent systems are of significant interest for their potential applications in molecular recognition, sensing, and the development of advanced materials.

Recognition of Specific Metal Ions and Phosphate (B84403) Species

The quinoline moiety is well-established as an effective platform for the design of chemosensors for various analytes, including metal ions and anions. rsc.orgmdpi.com The nitrogen atom of the quinoline ring can act as a binding site for metal ions, and the aromatic system can be functionalized to create specific recognition pockets. mdpi.com This interaction can lead to changes in the photophysical properties of the molecule, such as fluorescence, which can be harnessed for sensing applications. For instance, quinoline derivatives have been shown to form stable complexes with a variety of metal ions, including those from the transition series. mdpi.comdalalinstitute.com The stability of these complexes is influenced by factors such as the charge and size of the metal ion. dalalinstitute.com

While the broader class of quinoline compounds has demonstrated significant potential in the recognition of metal ions, specific studies detailing the use of this compound for the selective recognition of particular metal ions are not extensively documented in the reviewed literature. The strong electron-withdrawing effect of the perfluorophenyl group is known to lower the LUMO level of the quinoline core, which could influence its coordination properties and the photophysical response upon metal ion binding. rsc.org

Similarly, the recognition of phosphate species is a critical area of research due to their biological and environmental importance. nih.govunica.itresearchgate.net The development of synthetic receptors for phosphate anions often relies on establishing specific hydrogen bonding or electrostatic interactions. nih.govunica.it While various sophisticated receptor designs exist for phosphate recognition, including those based on metal-amine complexes and lanthanide complexes, there is a lack of specific research on the direct application of this compound as a primary receptor for phosphate species in the surveyed scientific literature. unica.itresearchgate.netnih.gov The design of such a receptor would likely require the incorporation of additional functional groups capable of forming strong and selective interactions with the phosphate anion.

Interactions with Carbon Nanostructures (Fullerenes, PDI)

The interactions of this compound and its derivatives with carbon nanostructures, such as fullerenes and perylenediimides (PDI), have been a fertile ground for the development of novel supramolecular and hybrid materials for applications in organic electronics.

The planar and electron-deficient nature of the perfluorophenyl-quinoline system facilitates non-covalent interactions with the electron-rich, curved surface of fullerenes. These interactions are primarily driven by a combination of weak π-π stacking, electrostatic forces, and hydrogen bonding, which collectively stabilize the host-guest architecture. rsc.org

A notable example is the host-guest assembly formed between a hairpin-like face-to-face dimer porphyrin ((H₂P)₂) as the host and an azafullerene-quinoline dyad (C₅₉N-FQ) as the guest, where FQ is a 6-(4-hydroxylphenyl)-(2-perfluorophenyl)-4-phenyl-quinoline derivative. rsc.org In this system, the quinoline moiety of the dyad is "sandwiched" by the two porphyrin rings of the tweezer-like host. rsc.org The stability of this supramolecular assembly is enhanced by the synergistic effect of the various non-covalent interactions. rsc.org

Protonation of the quinoline nitrogen in the C₅₉N-FQH⁺ guest has been shown to further strengthen the interaction with the (H₂P)₂ host. This is attributed to the enhanced electrostatic attraction between the positively charged guest and the electron-rich porphyrin macrocycle. rsc.org The formation of these host-guest complexes can be monitored by photophysical studies, which show a slight decrease in the Soret band intensity and partial quenching of the fluorescence emission of the porphyrin host upon complexation. rsc.org

| Host-Guest System | Change in Gibbs Free Energy (ΔGCS) | Observations |

| (H₂P)₂ / C₅₉N-FQH⁺ | ~ -0.4 eV | Formation of a stable host-guest complex is activated by a slight excess of the guest molecule. |

Table showing the change in Gibbs free energy for the complexation of a porphyrin host with a protonated azafullerene-quinoline guest. rsc.org

Furthermore, copolymers incorporating this compound have been developed for the covalent attachment of fullerene derivatives. The perfluorophenyl group can be transformed into a reactive azide (B81097), which then undergoes a [3+2] cycloaddition with the fullerene cage, creating stable hybrid materials. cambridge.org

Perylenediimides are a class of n-type organic semiconductors known for their high electron affinity and excellent photostability. The combination of PDI with this compound derivatives has been explored to create novel donor-acceptor systems. The electron-withdrawing perfluorophenyl group helps to maintain low-lying LUMO levels, which is beneficial for electron transport in organic electronic devices. mdpi.com

Dyads consisting of a PDI core linked to a this compound moiety have been synthesized. In these systems, the optical properties are a combination of the individual components, with the PDI unit responsible for absorption in the visible region and the perfluorophenyl quinoline contributing to absorption in the UV region. mdpi.com The electronic interaction between the two components can be tuned by the nature of the linker connecting them. For instance, a styryl bridge can provide a conjugated pathway for efficient electronic communication. mdpi.com

The modification of polymers with PDI-decorated this compound units has also been demonstrated. This is achieved through a nucleophilic aromatic substitution reaction where a hydroxyl-functionalized PDI displaces the para-fluorine atom of the perfluorophenyl group in a vinyl-functionalized this compound monomer. Subsequent polymerization leads to polymers with PDI side chains. mdpi.com This approach allows for the creation of materials with tailored optoelectronic and morphological properties. mdpi.comresearchgate.net

| Compound/System | Key Interaction/Feature | Application/Significance |

| 6-bromo-(2-perfluorophenyl)-4-phenyl-quinoline with styryl-di-EH-PDI | C-C Heck coupling | Synthesis of PDI-quinoline dyads for organic electronics. |

| 6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline with hydroxyphenyl-PDI | Nucleophilic aromatic substitution | Formation of PDI-decorated polymers with tunable properties. |

| Poly(vinylphenyl perfluorophenyl-quinoline) with fullerenes | Covalent attachment via azide formation and cycloaddition | Creation of stable hybrid materials for organic photovoltaics. |

Table summarizing interactions and applications of this compound derivatives with PDI and fullerenes. cambridge.orgmdpi.commdpi.com

Research Applications and Functional Materials Development

Organic Electronic Devices

The electronic landscape of 2-(perfluorophenyl)quinoline, characterized by its deep Lowest Unoccupied Molecular Orbital (LUMO) energy level, makes it a promising candidate for use in organic electronic devices. The strong electron-withdrawing nature of the perfluorophenyl group can enhance electron injection and transport in these devices.

A study on hybrid materials based on perfluorophenyl-functionalized quinolines revealed that the absolute energy value of the HOMO level increased with a higher concentration of surface fluorine atoms. This tunability of energy levels is a key advantage in the design of new materials for solar cells. Furthermore, the interaction between the fluorine atoms of the perfluorophenyl group and the substrate, such as indium tin oxide (ITO), has been observed, which can influence the interfacial energetics and charge extraction in a device.

Research into polymers derived from a vinyl-functionalized this compound monomer, specifically 6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline (B57606), has provided further insights. The resulting polymer exhibits a characteristic absorption peak in the UV region and a low-lying LUMO level, making it a candidate for use as an electron-accepting component in OPV blends. The electrochemical properties of these materials are summarized in the table below.

| Material | Reduction Onset (V vs. Fc/Fc+) | LUMO Level (eV) |

|---|---|---|

| vinyl-Ph5FQPhO-diEH-PDI monomer | -0.50 | -4.15 |

| [Ph5FQPhO-diEH-PDI]-[Ph5FQ] copolymer | -0.85 | -3.81 |

These findings underscore the potential of this compound-based materials in the development of new electron-acceptor and interfacial layers for organic solar cells.

In the context of OFETs, the introduction of fluorine atoms into organic semiconductors is a known strategy to modify their charge transport characteristics. The strong electron-withdrawing nature of the perfluorophenyl group can stabilize negative charge carriers, making this compound a potential candidate for n-type semiconductor materials in OFETs. The planarity of the quinoline core, coupled with the potential for intermolecular interactions involving the perfluorophenyl group, could influence the solid-state packing and, consequently, the charge carrier mobility. Further research into the synthesis of processable derivatives and the characterization of their thin-film properties is warranted to fully explore their potential in OFET applications.

Catalysis

The quinoline scaffold is a well-established privileged structure in catalysis, participating in both organocatalysis and as a ligand in transition metal-catalyzed reactions. The introduction of a perfluorophenyl group at the 2-position can significantly modulate the electronic and steric properties of the quinoline ring, opening up new avenues for catalytic applications.

Quinoline derivatives can act as Lewis basic catalysts through the nitrogen atom in the heterocycle. The electron-withdrawing perfluorophenyl group in this compound is expected to reduce the Lewis basicity of the quinoline nitrogen. This modification could be advantageous in certain organocatalytic transformations where a milder base is required to avoid side reactions or to achieve higher selectivity. While specific examples of this compound as an organocatalyst are not yet prevalent in the literature, its unique electronic profile suggests it could be a valuable tool in the development of new catalytic systems.

The nitrogen atom of the quinoline ring and potentially the fluorine atoms of the perfluorophenyl group can coordinate to transition metals, making this compound a potential ligand for a variety of catalytic transformations. The strong electron-withdrawing effect of the perfluorophenyl group would significantly influence the electronic properties of the resulting metal complex, which in turn can affect its catalytic activity, selectivity, and stability. For instance, in reactions where an electron-deficient metal center is desirable, this compound could be a superior ligand compared to its non-fluorinated counterpart. The steric bulk of the perfluorophenyl group can also play a crucial role in controlling the stereoselectivity of catalytic reactions.

Sensing Technologies

Quinoline-based compounds are widely recognized for their fluorescent properties and have been extensively developed as fluorescent sensors for the detection of various analytes, including metal ions and nitroaromatic compounds. The fluorescence of the quinoline core is often sensitive to its chemical environment, and the introduction of a perfluorophenyl group can modulate these properties in several ways that are beneficial for sensing applications.

The electron-withdrawing nature of the perfluorophenyl group can influence the photophysical properties of the quinoline fluorophore, potentially leading to changes in the emission wavelength and quantum yield. This can be exploited to design sensors with enhanced sensitivity and selectivity. Furthermore, the para-fluorine atom on the perfluorophenyl ring is susceptible to nucleophilic aromatic substitution. This reactivity can be utilized as a mechanism for signal transduction in a chemosensor. For example, a reaction with a specific analyte could displace the fluoride (B91410) ion and lead to a significant change in the fluorescence signal, enabling the detection of the target species. While the direct application of this compound as a sensor is yet to be fully explored, its inherent properties make it a promising platform for the development of novel sensing technologies.

pH-Tunable Sensors based on Quinoline Protonation

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, allowing it to act as a base and become protonated under acidic conditions. This protonation event can significantly alter the electronic structure of the molecule, leading to changes in its photophysical properties, such as fluorescence. This principle is the foundation for designing quinoline-based fluorescent pH sensors.

The process of protonation can enhance fluorescence intensity, a phenomenon that has been observed for various quinoline derivatives. nih.gov A significant increase in fluorescence, in some cases over 50-fold, can occur when strong acids are used, indicating a direct correlation between the protonation state and the emissive properties of the quinoline core. nih.gov The photophysical changes are often linked to the modulation of an intramolecular charge transfer (ICT) process upon protonation of the quinoline ring. researchgate.net This change in the electronic distribution can lead to shifts in the emission wavelength, allowing for ratiometric sensing of pH, which is a highly desirable feature as it provides a built-in self-calibration for the sensor. researchgate.net

Fluorescent Chemosensors for Metal Ions and Anions

The quinoline scaffold is a well-established platform for the development of fluorescent chemosensors due to its inherent fluorescence and the ability of the quinoline nitrogen to act as a binding site for analytes. nih.gov By incorporating additional chelating groups, quinoline derivatives have been designed to selectively detect a wide variety of metal ions and anions.

Metal Ion Sensing: Quinoline-based sensors have been successfully developed for the detection of numerous metal ions, including lead (Pb²⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.govrsc.orgnih.govrsc.org The sensing mechanism typically involves the coordination of the metal ion to the quinoline nitrogen and other strategically placed donor atoms (e.g., nitrogen or oxygen in a side chain). This binding event restricts intramolecular vibrations and can block photoinduced electron transfer (PET) processes, leading to a "turn-on" fluorescence response, a phenomenon often referred to as chelation-enhanced fluorescence (CHEF). nih.gov For example, sensors have been designed that show a remarkable enhancement in fluorescence upon binding to Zn²⁺ or produce a colorimetric and fluorescent response to Pb²⁺. nih.govrsc.org

Anion Sensing: The detection of anions by quinoline-based sensors is also an active area of research. For instance, novel quinoline chemosensors have been engineered for the selective detection of fluoride (F⁻) ions. nih.gov The mechanism for anion sensing often involves hydrogen bonding interactions between the anion and N-H or O-H groups on the sensor molecule, or through the displacement of a coordinated metal ion. The interaction with the anion perturbs the electronic state of the fluorophore, resulting in a detectable change in the absorption or emission spectrum. nih.govresearchgate.net

For this compound, the perfluorophenyl group would significantly influence its properties as a chemosensor. The electron-withdrawing effect would reduce the Lewis basicity of the quinoline nitrogen, affecting its binding affinity for metal ions. This could be leveraged to tune the selectivity of the sensor, potentially favoring softer or more Lewis-acidic metal ions. Furthermore, the fluorine atoms on the phenyl ring could participate in non-covalent interactions, potentially playing a role in the recognition of specific analytes.

Advanced Materials Science

The robust structure and distinct electronic characteristics of this compound make it a valuable building block in materials science, particularly for applications in organic electronics and the construction of crystalline, porous networks.

Semiconducting Polymers and Hybrid Materials

Perfluorophenyl functionalized quinolines are utilized as components in semiconducting materials for potential applications in organic electronics, such as organic photovoltaic solar cells (OPVs). rsc.org The introduction of the perfluorophenyl group serves as a reactive handle and an electron-withdrawing functionality that can be used to tune the material's properties.

A key strategy involves incorporating derivatives like 6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline into polymers. The perfluorophenyl group in these polymers is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the fluorine atom in the para position. This allows for the post-polymerization modification of the material, where functional moieties such as perylene (B46583) diimide (PDI), a well-known electron acceptor, can be attached. This modification significantly alters the polymer's optical and electrochemical properties.

For instance, the substitution of the para-fluorine with a PDI unit introduces an intense new absorption peak in the 450–650 nm range, which is characteristic of the PDI moiety. This grafting also impacts the polymer's fluorescence; the typical quinoline emission is quenched, and a new emission from the PDI unit appears. This demonstrates an efficient intramolecular energy transfer from the quinoline-containing backbone to the PDI side chains.

The electrochemical properties are also profoundly affected. The introduction of PDI, a stronger electron-accepting group than the parent perfluorophenyl quinoline, lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer. This tunability of energy levels is critical for designing materials for specific electronic applications, such as optimizing the performance of OPVs. rsc.org

Below is a data table summarizing the properties of a semiconducting polymer before and after modification with PDI units.

| Polymer | Key Functional Group | Absorption Max (λmax, nm) | Emission Max (λem, nm) | LUMO Level (eV) |

|---|---|---|---|---|

| PPh5Q (Homopolymer) | Perfluorophenyl Quinoline | 330 | 430 | -3.81 |

| [Ph5FQPhO-diEH-PDI] (Fully Modified) | PDI-grafted Quinoline | 330, 450-650 | Quenched at 410, New PDI emission | -3.81 |

Data synthesized from research on semiconducting polymers based on perfluorophenyl quinoline. The LUMO level for the fully modified polymer corresponds to a copolymer also containing unsubstituted units. nih.gov

In addition to pure polymeric systems, hybrid materials have been prepared by attaching perfluorophenyl functionalized quinolines to the surface of carbon nanostructures. rsc.org This hybridization can decrease the material's energy gap and increase the absolute energy value of the LUMO level, further demonstrating the potential to produce materials with controlled energy levels for solar cell devices. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.com The quinoline moiety is a common component in ligands used for constructing these frameworks due to its ability to coordinate with metal centers and its inherent photoluminescent properties. mdpi.comnih.govrsc.org Quinoline-based ligands have been used to synthesize CPs and MOFs with diverse structures and functions, including applications in gas storage, catalysis, and chemical sensing. researchgate.netrsc.org

For example, luminescent MOFs have been synthesized using quinoline-dicarboxylic acid as the organic linker with zirconium(IV) clusters. rsc.org Similarly, quinoline derivatives have been employed to create 2D coordination polymers with copper(II) ions that exhibit photoluminescence. mdpi.com The construction of these materials relies on the predictable coordination chemistry of the quinoline nitrogen and other donor atoms on the ligand.

While the direct use of this compound as a primary ligand in CP or MOF synthesis is not widely reported in the surveyed literature, its structure presents intriguing possibilities. The quinoline nitrogen can serve as the primary coordination site to a metal center. The perfluorophenyl group, while reducing the basicity of the nitrogen, could be used to fine-tune the electronic properties of the resulting framework. Moreover, the highly fluorinated ring offers the potential for secondary interactions within the crystal lattice, such as π-π stacking, F-π interactions, or F-F interactions, which could be exploited to direct the assembly of novel topologies and to enhance the stability of the resulting framework.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Scalability

While established methods for synthesizing quinoline (B57606) derivatives exist, future research is increasingly directed towards developing more efficient, sustainable, and scalable routes for 2-(perfluorophenyl)quinoline and its analogues. A key focus is the move away from harsh reaction conditions and expensive metal catalysts.

Emerging strategies include metal-free cyclization reactions, which offer a concise and environmentally benign pathway to fluoroalkylated quinolines. organic-chemistry.org For instance, the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids proceeds without any catalyst or additive, providing a direct route to the quinoline core. organic-chemistry.org Such methods demonstrate excellent functional group tolerance and have shown potential for gram-scale synthesis, a critical factor for industrial applicability. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Fluorinated Quinolines

| Synthetic Strategy | Key Features | Advantages | Potential for Scalability |

|---|---|---|---|

| Metal-Free [5+1] Cyclization | Uses 2-vinylanilines and polyfluoroalkanoic acids. organic-chemistry.org | Catalyst- and additive-free; environmentally friendly. organic-chemistry.org | Demonstrated on a gram scale. organic-chemistry.org |

| One-Step Ring Synthesis | Direct formation of the quinoline ring from precursors like 2-fluoroaniline. nih.gov | Simplified procedure; fewer reaction steps. nih.gov | Moderate to high, depending on specific reagents. |

| Suzuki Coupling | Cross-coupling of boronic acids with organic halides. nih.gov | High yield; well-established and reliable method. nih.gov | Proven for multigram scale synthesis. nih.gov |

Advanced Computational Modeling for Complex Systems

Computational chemistry is becoming an indispensable tool for accelerating research into complex molecules like this compound. Advanced modeling techniques provide deep insights into molecular structure, properties, and reactivity, thereby guiding experimental design and reducing development time and costs.

Density Functional Theory (DFT) calculations are employed to optimize molecular geometries, predict electronic properties such as HOMO/LUMO energy levels, and understand spectroscopic data. frontiersin.orgresearchgate.net This is crucial for designing this compound derivatives with specific electronic characteristics for applications in optoelectronic materials. researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules and their interactions within larger systems, such as polymers or biological complexes. frontiersin.orgnih.gov For example, MD simulations can assess the stability of quinoline-based compounds when bound to protein targets, providing critical information for drug design. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of quinoline derivatives and their biological activity or physical properties. researchgate.net These models are valuable for predicting the potency of new compounds and for high-throughput virtual screening of large chemical libraries to identify promising candidates. nih.govresearchgate.net Future research will likely see an increased use of machine learning and artificial intelligence integrated with these computational models to more accurately predict the behavior of complex systems incorporating this compound and to design novel molecules with tailored functionalities.

Table 2: Applications of Computational Modeling for Quinoline Systems

| Modeling Technique | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and properties. frontiersin.orgresearchgate.net | Optimized geometry, HOMO/LUMO energies, spectroscopic predictions. frontiersin.orgresearchgate.net |

| Molecular Dynamics (MD) | Analysis of molecular motion and intermolecular interactions. frontiersin.orgnih.gov | Stability of ligand-protein complexes, conformational changes. frontiersin.orgnih.gov |

| QSAR | Prediction of biological activity based on molecular descriptors. researchgate.net | Correlation of structural features with inhibitory activity. researchgate.net |

Integration into Multifunctional Materials

The distinct electronic properties of this compound make it an excellent building block for advanced multifunctional materials. mdpi.com The strong electron-withdrawing nature of the perfluorophenyl group allows it to serve as a reactive handle for modifying material properties through nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net

A significant area of research is the incorporation of this compound into semiconducting polymers . nih.govresearchgate.net The perfluorophenyl moiety acts as an electron-withdrawing group that can be readily functionalized. For example, researchers have successfully performed post-polymerization modification by substituting the para-fluorine atom with functional molecules like perylene (B46583) diimide (PDI). nih.govresearchgate.net This process allows for the creation of polymers with tailor-made optoelectronic and morphological properties, which are crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov